4H-Indeno[1,2-b]thiophene

Organic Field-Effect Transistors p-Type Semiconductors Thin-Film Morphology

4H-Indeno[1,2-b]thiophene (CAS 7260-71-1) is a fused polycyclic aromatic heterocycle that combines an indene and a thiophene ring in a rigid, planar scaffold structurally reminiscent of fluorene. This hybrid architecture positions the compound as a versatile precursor for p-type organic semiconductors in thin-film transistors (OFETs), non-fullerene acceptors in organic photovoltaics (OPVs), and π-spacers in dye-sensitized solar cells (DSSCs).

Molecular Formula C11H8S
Molecular Weight 172.25 g/mol
Cat. No. B8668826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Indeno[1,2-b]thiophene
Molecular FormulaC11H8S
Molecular Weight172.25 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C31)SC=C2
InChIInChI=1S/C11H8S/c1-2-4-10-8(3-1)7-9-5-6-12-11(9)10/h1-6H,7H2
InChIKeyPHHWPQOHCAZBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Indeno[1,2-b]thiophene for Organic Electronics Procurement: Core Building Block, Key Properties, and Comparator Landscape


4H-Indeno[1,2-b]thiophene (CAS 7260-71-1) is a fused polycyclic aromatic heterocycle that combines an indene and a thiophene ring in a rigid, planar scaffold structurally reminiscent of fluorene [1]. This hybrid architecture positions the compound as a versatile precursor for p-type organic semiconductors in thin-film transistors (OFETs), non-fullerene acceptors in organic photovoltaics (OPVs), and π-spacers in dye-sensitized solar cells (DSSCs) [1][2]. Its electronic properties are tunable through functionalization at the 2-position of the thiophene ring and the 4,4-positions of the indene moiety, enabling systematic modulation of HOMO/LUMO energy levels, thin-film morphology, and charge transport characteristics [2][3].

Why 4H-Indeno[1,2-b]thiophene Cannot Be Casually Substituted: Substitution-Pattern-Dependent Charge Transport and Morphology


Within the indenothiophene class, seemingly minor structural variations—including the presence or absence of substituents at the 4,4-positions, the choice of alkyl versus aryl groups, and the regiochemistry of end-capping—produce drastic, non-linear effects on device-relevant properties [1]. Experimental evidence shows that 4,4-unsubstituted indenothiophene-terminated quaterthiophene (4T) delivers measurable p-channel field-effect mobility, whereas its 4,4-di-n-octyl (Oct-4T) and 4,4-di-p-tolyl (Tol-4T) counterparts exhibit no field-effect at all, driven by fundamentally different thin-film crystallinity and π-π interaction profiles [1]. Similarly, in perylene diimide-based non-fullerene acceptors, the choice between 1,6- and 1,7-indenothiophene regioisomers changes power conversion efficiency by more than a factor of two [2]. These findings demonstrate that generic substitution—without precise structural specification—carries a high risk of selecting a compound that is functionally inactive in the target application.

4H-Indeno[1,2-b]thiophene: Quantified Differentiation Evidence Against Closest Analogs and In-Class Alternatives


4,4-Unsubstituted Indenothiophene Enables OFET Hole Mobility Whereas 4,4-Disubstituted Analogs Are Electrically Inactive

In a direct head-to-head comparison within the same study, quaterthiophene 4T—terminated with 4,4-unsubstituted 4H-indeno[1,2-b]thiophene units—exhibited a hole mobility of 2.2 × 10⁻² cm² V⁻¹ s⁻¹ with an on/off current ratio of 2.2 × 10⁴. In contrast, the 4,4-di-n-octyl (Oct-4T) and 4,4-di-p-tolyl (Tol-4T) derivatives showed no field-effect whatsoever [1]. The structural origin of this binary difference was traced to thin-film morphology: 4T forms crystalline films with strong π-π intermolecular interactions, whereas Oct-4T lacks these interactions due to steric disruption by n-octyl chains, and Tol-4T films are amorphous [1]. This demonstrates that the 4,4-unsubstituted 4H-indeno[1,2-b]thiophene motif is not merely preferable—it is a prerequisite for achieving measurable transistor performance in this scaffold.

Organic Field-Effect Transistors p-Type Semiconductors Thin-Film Morphology

1,6-Regioisomer of IDT-End-Capped Perylene Diimide Outperforms 1,7-Analogue by >2× in Organic Solar Cell PCE

A systematic direct comparison of two indeno[1,2-b]thiophene (IDT) end-capped perylene diimide (PDI) regioisomers—1,6-i and 1,7-i—as non-fullerene acceptors blended with the PTB7-Th donor polymer revealed a striking performance divergence. The 1,6-isomer achieved a power conversion efficiency (PCE) of 1.6% (Jsc = 4.7 mA cm⁻², FF = 41%, Voc = 0.86 V), whereas the 1,7-isomer yielded only 0.7% (Jsc = 2.4 mA cm⁻², FF = 33%, Voc = 0.89 V) [1]. The 1.6-analogue also exhibited approximately one order of magnitude higher electron mobility (μₑ ≈ 8.5 × 10⁻⁵ cm² V⁻¹ s⁻¹) compared to the 1,7-isomer (μₑ ≈ 7.1 × 10⁻⁶ cm² V⁻¹ s⁻¹), as measured by space-charge-limited current (SCLC) [1]. This result challenges the literature assumption that the 1,7-isomer systematically performs better, underscoring that indenothiophene regioisomer identity must be explicitly specified in procurement decisions.

Non-Fullerene Acceptors Organic Photovoltaics Regioisomer Engineering

Methyl Substituent at the 7-Position of the Indenothiophene Core Triples Non-Fullerene Acceptor PCE

In a head-to-head comparison, the methyl-substituted asymmetric acceptor Me-ITBD—incorporating a 4,4-bis(4-hexylphenyl)-7-methyl-6-(thiophen-2-yl)-4H-indeno[1,2-b]thiophene core—achieved a PCE of 5.75% in non-fullerene polymer solar cells, compared to only 1.79% for the PhITBD acceptor lacking the 7-methyl substituent [1]. This represents a 3.2-fold improvement attributable to a larger torsional angle between the thiophene and indenothiophene units in Me-ITBD, which induced more favorable active-layer morphology and consequently improved short-circuit current density and fill factor [1]. The data demonstrate that even a single methyl group on the indenothiophene core can determine whether a device is competitive or essentially non-functional.

Non-Fullerene Polymer Solar Cells Asymmetric Acceptors Indenothiophene Core Functionalization

Indenothiophene-Derived Planarization Bridge Elevates DPP-Based OTFT Hole Mobility vs. Non-Bridged Analog

A systematic structure–property study compared four indeno[1,2-b]thiophene- or benzoindenothiophene-flanked diketopyrrolopyrrole (DPP) derivatives against the non-bridged reference compound DPP-Ph (5-phenylthiophen-2-yl-substituted DPP). The indenothiophene-bridged derivative DPP-PhCO—in which the indeno[1,2-b]thiophene unit enforces planarity between the phenyl and thiophene rings—achieved the highest p-type mobility of 0.052 cm² V⁻¹ s⁻¹ in organic thin-film transistors, while also exhibiting deeper HOMO and LUMO energy levels relative to the non-bridged DPP-Ph control [1]. This represents a class-level inference that the indenothiophene bridge is directly responsible for the enhanced planarity, deeper frontier orbital energies, and improved charge transport compared to open-chain phenyl-thiophene analogs.

Diketopyrrolopyrrole Semiconductors Organic Thin-Film Transistors Planarization Strategy

Scalable One-Pot Synthesis of the Key Indenothiophene Precursor Enables Multigram Production, Differentiating from Multi-Step Routes

An economical one-pot method has been developed for the preparation of 2-(2-thienyl)benzoic acid—the key starting material for the entire 4H-indeno[1,2-b]thiophene scaffold—along with improved procedures for synthesizing indeno[1,2-b]thiophen-4-one and 4,4-dialkyl-4H-indeno[1,2-b]thiophenes. The described methods were demonstrated to be efficient for the preparation of the title compounds on a multigram scale [1]. This contrasts with earlier multi-step routes that require isolation and purification of several intermediates before accessing the core structure. The existence of a validated, scalable synthetic pathway reduces procurement risk for research groups requiring gram-to-multigram quantities for device fabrication and iterative optimization.

Scalable Synthesis One-Pot Methodology Multigram Production

Indenothiophene-Containing Ruthenium Sensitizer Delivers 9.54% DSSC Efficiency with 97% Stability Retention After 1000 h

The ruthenium sensitizer JK-188, incorporating an unsymmetrical indeno[1,2-b]thiophene unit in the ancillary ligand, achieved an overall power conversion efficiency of 9.54% (Jsc = 18.60 mA cm⁻², Voc = 0.72 V, FF = 0.71) using a liquid iodide-based electrolyte [1]. When tested with a quasi-solid-state electrolyte under 1000 h of continuous light soaking at 60 °C, the device retained 97% of its initial efficiency (7.38%), demonstrating exceptional long-term operational stability [1]. As a class-level inference, the indeno[1,2-b]thiophene ancillary ligand is associated with the combination of high initial efficiency and sustained performance under thermal and photochemical stress, positioning it favorably relative to Ru sensitizers bearing conventional bipyridine-only ancillary ligands that may exhibit lower stability under similar accelerated aging conditions.

Dye-Sensitized Solar Cells Ruthenium Sensitizers Long-Term Stability

4H-Indeno[1,2-b]thiophene: Evidence-Backed Application Scenarios for Research Procurement and Device Engineering


p-Type OFET Active Layers Requiring Environmentally Stable Hole Transport

When designing p-channel organic field-effect transistors where environmental stability is as critical as charge mobility, 4H-indeno[1,2-b]thiophene-terminated oligothiophenes in their 4,4-unsubstituted form should be prioritized. The quaterthiophene 4T delivers a hole mobility of 2.2 × 10⁻² cm² V⁻¹ s⁻¹ with an on/off ratio exceeding 10⁴, while the 4,4-disubstituted analogs Oct-4T and Tol-4T are electrically inactive [1]. The crystalline, quasi-vertically oriented thin-film morphology of 4T enables strong π-π intermolecular interactions essential for charge transport [1]. Procurement specifications for OFET-grade indenothiophene materials must explicitly require the 4,4-unsubstituted core.

Non-Fullerene Acceptor Development for Bulk Heterojunction Organic Solar Cells

For research groups developing non-fullerene acceptors (NFAs) based on perylene diimide cores, the 1,6-regioisomer of indeno[1,2-b]thiophene-end-capped PDI should be specified over the 1,7-regioisomer when blending with PTB7-Th donor polymer. The 1,6-isomer achieves 1.6% PCE with approximately 12× higher electron mobility (8.5 × 10⁻⁵ vs. 7.1 × 10⁻⁶ cm² V⁻¹ s⁻¹) compared to the 1,7-isomer [2]. For asymmetric indenothiophene-based NFAs, the introduction of a methyl substituent at the 7-position of the core—as demonstrated by Me-ITBD achieving 5.75% PCE vs. 1.79% for the non-methylated PhITBD—represents a simple yet powerful performance-enhancing modification [3].

Diketopyrrolopyrrole-Based Organic Semiconductors with Enhanced Planarity and Charge Transport

In the design of DPP-based conjugated molecules for organic thin-film transistors, the incorporation of an indeno[1,2-b]thiophene bridge to enforce planarity between phenyl and thiophene subunits is supported by direct comparative data. DPP-PhCO, featuring the indenothiophene bridge, achieves the highest hole mobility in its series (0.052 cm² V⁻¹ s⁻¹), outperforming the non-bridged DPP-Ph control and exhibiting deeper HOMO energy levels [4]. Researchers procuring DPP building blocks for high-mobility p-type semiconductors should select the indenothiophene-bridged variant for its demonstrated structural and electronic advantages.

Ruthenium-Based Dye-Sensitized Solar Cells Requiring High Efficiency and Long-Term Thermal Stability

For DSSC programs targeting high photocurrent output with validated long-term operational stability, Ru sensitizers bearing an unsymmetrical indeno[1,2-b]thiophene ancillary ligand—exemplified by JK-188—offer a documented combination of 9.54% initial PCE (Jsc = 18.60 mA cm⁻²) and 97% efficiency retention after 1000 h of continuous light soaking at 60 °C in quasi-solid-state configuration [5]. This stability profile makes indenothiophene-containing Ru sensitizers particularly relevant for research on durable DSSC modules intended for outdoor deployment.

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